molecular formula C13H10N2O2 B3017624 1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione CAS No. 2309553-54-4

1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione

Cat. No.: B3017624
CAS No.: 2309553-54-4
M. Wt: 226.235
InChI Key: RSEMTKAMUOYWKV-UHFFFAOYSA-N
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Description

1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.235. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Investigations

  • Novel Synthesis Approaches : Research has led to the development of new synthetic routes for related compounds, demonstrating their potential in creating novel derivatives with possible unique properties. For instance, the synthesis of novel 1-phenyl-piperazine-2,6-diones through a facile synthetic route highlights the versatility in generating new compounds within this chemical family (Li et al., 2005).
  • Structural Characterization : Studies on the separation and characterization of regioisomers of related ligands and their coordination to metal centers have been conducted. This includes the detailed structural analysis of complexes with metals like Pd(II), Pt(II), and Zn(II), shedding light on the coordination chemistry and potential catalytic or material applications of such compounds (Luque et al., 2011).

Potential Applications

  • Biological Activities : Various derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant effects. This suggests that compounds within this chemical class may hold potential in medicinal chemistry and pharmaceutical development. For example, the synthesis and evaluation of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents point towards the therapeutic potential of these compounds (Kendre et al., 2015).
  • Material Science and Catalysis : Some studies have explored the use of related compounds as catalysts or materials in chemical reactions and device fabrication. The properties such as electron mobility and thermal stability indicate potential applications in materials science, particularly in the development of organic electronic devices.

Safety and Hazards

The safety and hazards associated with “1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

1-phenyl-4-prop-2-ynylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEMTKAMUOYWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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